2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of 2-(4-sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride remains unreported, but insights can be drawn from analogous quinoline derivatives. For example, single-crystal X-ray diffraction studies of structurally related compounds like 2-(4-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride () and 2-(4-methylphenyl)quinoline-4-carboxylic acid () reveal key trends:
- Space Group and Lattice Parameters : Monoclinic systems (e.g., P2₁/c) are common, with lattice parameters influenced by substituent steric effects. For instance, the sec-butyl group in this compound may induce larger unit cell dimensions compared to smaller substituents.
- Hydrogen Bonding and Intermolecular Interactions : Quinoline derivatives often form O–H···N bonds between carboxylic acid groups and nitrogen atoms, as observed in . In the carbonyl chloride derivative, Cl···π or C=O···Cl interactions may dominate, stabilizing the crystal lattice.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The ¹H NMR spectrum of this compound would feature:
- Quinoline Ring Protons : Downfield shifts for aromatic protons adjacent to electron-withdrawing groups (e.g., Cl, C=OCl). For example, protons at positions 5 and 6 of the quinoline core may appear as multiplets between δ 7.5–8.5 ppm ().
- Sec-butylphenyl Group : A singlet for the methyl groups (δ 1.0–1.5 ppm) and multiplets for the methylene protons (δ 1.5–2.5 ppm).
- Carbonyl Chloride : No direct proton signal, but splitting patterns in adjacent protons may indicate electronic effects.
¹³C NMR would show:
- C=OCl : A sharp peak at δ 160–170 ppm ().
- Quinoline Carbocarbons : Peaks in the range δ 120–150 ppm, with deshielded carbons adjacent to Cl and C=OCl groups.
Infrared (IR) and Raman Vibrational Profiling
Key IR/Raman bands include:
- C=O Stretching : Strong absorption at ~1800 cm⁻¹ for the carbonyl chloride group ().
- C–Cl Stretching : Medium-intensity bands near 550–650 cm⁻¹ ().
- Quinoline Ring Vibrations : Aromatic C–C stretching (1450–1600 cm⁻¹) and N–C–C bending (500–600 cm⁻¹) modes ().
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (carbonyl chloride) | 1780–1820 | Strong |
| C–Cl | 550–650 | Medium |
| Quinoline C–N | 1600–1650 | Strong |
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would yield:
- Molecular Ion Peak : m/z 372.3 (C₂₁H₁₉Cl₂NO⁺) ().
- Fragmentation Pathways :
- Loss of COCl (–59 Da) to form m/z 313.3 (C₁₉H₁₇ClN⁺).
- Cleavage of the sec-butylphenyl group, yielding m/z 233.5 (C₁₀H₇ClN⁺O).
| m/z | Fragment | Relative Abundance |
|---|---|---|
| 372.3 | [M]⁺ | 100% (base peak) |
| 313.3 | [M – COCl]⁺ | 65% |
| 233.5 | Quinoline + Cl + O | 40% |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT studies (e.g., ωB97X-D/6-311G(d,p)) would reveal:
- HOMO-LUMO Gaps : The quinoline core’s π-conjugation and electron-withdrawing C=OCl group lower the HOMO energy, enhancing electrophilicity.
- Charge Distribution : Partial positive charges on the quinoline nitrogen and carbon adjacent to Cl, as seen in similar carbonyl chlorides ().
Conformational Analysis Through Molecular Dynamics Simulations
Monte Carlo or molecular dynamics (MD) simulations would elucidate:
- Conformational Flexibility : Rotational barriers around the C–C bond connecting the quinoline and phenyl groups.
- Solvent Effects : Preferential conformations in polar vs. nonpolar solvents, impacting reactivity in synthesis.
| Computational Method | Key Insight |
|---|---|
| DFT (Electron Density) | HOMO localized on quinoline ring |
| MEP | C=OCl as electrophilic hotspot |
| MD (Conformational Search) | Low-energy conformer with planar quinoline |
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-4-12(2)14-5-7-15(8-6-14)19-11-17(21(23)25)16-9-10-18(22)13(3)20(16)24-19/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWSVJXORDFDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride, a compound with the molecular formula C21H19Cl2NO and a molecular weight of 372.3 g/mol, is a derivative of quinoline that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19Cl2NO
- Molecular Weight : 372.3 g/mol
- IUPAC Name : 2-(4-butan-2-ylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
- Purity : Typically around 95% .
Biological Activity Overview
Compounds containing the quinoline nucleus have been extensively studied for various biological activities, including antimicrobial, anticancer, and antiviral effects. The specific compound has been evaluated for its inhibitory effects against different pathogens and its potential therapeutic applications.
Antiviral Activity
Recent studies have demonstrated that derivatives of quinoline exhibit significant antiviral properties. For instance, related compounds have shown activity against the dengue virus serotype 2 (DENV2), with certain derivatives achieving half-maximal inhibitory concentrations (IC50) as low as 0.49 µM . The mechanism of action typically involves interference at early stages of the viral lifecycle, inhibiting the production of viral components rather than directly killing the virus .
Antimicrobial Activity
Quinoline derivatives have also been tested for their antibacterial efficacy. In one study, compounds similar to this compound were assessed against various bacterial strains, showing inhibition zones comparable to standard antibiotics . This suggests potential applications in treating resistant bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of quinoline derivatives is often influenced by their structural modifications. The presence of electron-withdrawing groups and increased lipophilicity generally enhances antiviral activity while minimizing cytotoxicity . For example, modifications in the anilide ring have been shown to significantly affect the selectivity index (SI) and overall efficacy against specific pathogens.
Case Studies and Research Findings
-
Antiviral Efficacy Against DENV2 :
- A study evaluated several quinoline derivatives, noting that those with higher lipophilicity and specific substituents on the anilide ring exhibited improved antiviral activity. The derivative with an IC50 of 0.49 µM demonstrated a high selectivity index (SI) of 39.5, indicating low cytotoxicity alongside effective viral inhibition .
- Antibacterial Properties :
- Mechanism Studies :
Comparison with Similar Compounds
2-(3-Bromophenyl)-7-Chloro-8-Methylquinoline-4-Carbonyl Chloride
- Structural Differences : The phenyl substituent at the 2-position is brominated (3-bromo) instead of sec-butyl.
- Impact on Reactivity : Bromine’s electronegativity may enhance electrophilic substitution reactivity compared to the electron-donating sec-butyl group. This could influence cross-coupling reactions (e.g., Suzuki-Miyaura) in pharmaceutical synthesis.
- Applications : highlights its use in apoptosis and tumor suppression research, suggesting biological activity distinct from the sec-butyl analog, which may prioritize material science applications .
2-Phenylquinoline-4-Carbonyl Chloride Derivatives
- Structural Differences: Lacks the 7-chloro and 8-methyl groups on the quinoline core and the sec-butyl substituent on the phenyl ring.
- Reactivity : demonstrates that the carbonyl chloride group readily reacts with nucleophiles like carbamide and ethylenediamine to form ureas and diamides. The absence of steric hindrance from sec-butyl or methyl groups in this simpler derivative likely facilitates faster reaction kinetics .
- Applications : Primarily used in early 20th-century organic synthesis for generating heterocyclic amides, contrasting with modern applications of halogenated analogs.
2-(4-Tert-Butylphenyl)-7-Chloro-8-Methylquinoline-4-Carboxylic Acid
- Structural Differences : Features a tert-butyl group (bulkier, higher steric hindrance) instead of sec-butyl and a carboxylic acid group instead of carbonyl chloride.
- Physicochemical Properties: The tert-butyl group’s increased steric bulk may reduce solubility in polar solvents compared to the sec-butyl analog.
Comparative Data Table
| Compound Name | Substituents (Quinoline Core) | Phenyl Substituent | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 2-(4-Sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 7-Cl, 8-Me | 4-sec-butyl | Carbonyl chloride | ~370.3 (estimated) | Polymer synthesis, OLEDs |
| 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 7-Cl, 8-Me | 3-Br | Carbonyl chloride | ~397.7 (estimated) | Apoptosis research |
| 2-Phenylquinoline-4-carbonyl chloride | None | Phenyl | Carbonyl chloride | ~253.7 | Heterocyclic amide synthesis |
| 2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid | 7-Cl, 8-Me | 4-tert-butyl | Carboxylic acid | 353.84 | Intermediate for acyl chloride synthesis |
Key Research Findings
- Electronic Properties: The sec-butylphenyl group in quinoline derivatives (e.g., ) aligns with materials used in OLED hole-transport layers (HTLs), where substituents modulate HOMO levels for improved charge injection .
- Steric Effects : Tert-butyl analogs () exhibit reduced solubility compared to sec-butyl derivatives, impacting their utility in solution-processed electronic devices .
- Biological Activity : Brominated analogs () are prioritized in biomedical research due to halogenated aromatic systems’ compatibility with target protein interactions .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-sec-butylphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride, and how does its structure influence reactivity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via Friedländer or Pfitzinger reactions. Substituents like the 4-sec-butylphenyl group are introduced via Suzuki-Miyaura cross-coupling (using palladium catalysts, e.g., PdCl₂(PPh₃)₂) . The chlorine and methyl groups at positions 7 and 8 are critical for steric and electronic modulation, affecting downstream reactivity (e.g., acyl chloride formation via thionyl chloride treatment). Characterization of intermediates by ¹H NMR and HRMS is essential to confirm regioselectivity .
Q. How can researchers confirm the structural integrity of this compound, especially stereochemical features?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguities, particularly for the sec-butyl group’s conformation and quinoline ring planarity . For routine analysis, combine ¹H/¹³C NMR (to verify substituent positions) and IR spectroscopy (to confirm carbonyl chloride absorption bands at ~1750–1800 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its acyl chloride moiety, the compound is moisture-sensitive and corrosive. Use anhydrous conditions under inert gas (N₂/Ar). Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation of vapors, and neutralize spills with dry sand or sodium bicarbonate .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-sec-butylphenyl group during synthesis?
- Methodological Answer : Optimize Suzuki-Miyaura coupling by screening ligands (e.g., PCy₃ vs. PPh₃) and solvents (DMF vs. THF). A 2 M K₂CO₃ base in DMF at 80–100°C enhances aryl boronic acid coupling efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate the product via column chromatography (hexane:EtOAc 3:1) . For sterically hindered substrates, microwave-assisted synthesis may improve reaction rates .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotamers in the sec-butyl group) or paramagnetic impurities. Use variable-temperature NMR to distinguish between static and dynamic disorder. For complex splitting, employ 2D NMR (COSY, NOESY) to assign coupling pathways. Cross-validate with computational methods (DFT for ¹H/¹³C chemical shift prediction) .
Q. How does the electron-withdrawing chlorine at position 7 influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer : The 7-chloro group increases electrophilicity at the carbonyl carbon by stabilizing the transition state through inductive effects. Kinetic studies (e.g., monitoring reaction rates with amines or alcohols) show accelerated nucleophilic substitution compared to non-halogenated analogs. Solvent polarity (e.g., DCM vs. DMF) further modulates reactivity, with polar aprotic solvents enhancing leaving-group departure .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Crystallization difficulties stem from the sec-butyl group’s conformational flexibility. Use slow evaporation in ethyl acetate/hexane mixtures at 4°C to promote ordered packing. Seeding with microcrystals or using anti-solvents (e.g., pentane) can induce nucleation. For X-ray studies, prioritize high-purity samples (>99%) and consider halogen bonding (Cl⋯Cl interactions) to stabilize the lattice .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
